RG7388-TCO

MDM2 inhibitor click chemistry probe cellular GI50

RG7388-TCO is a trans-cyclooctene (TCO)-tagged derivative of the clinical-stage MDM2 inhibitor RG7388 (idasanutlin), a second-generation, orally bioavailable p53-MDM2 antagonist that progressed to Phase III clinical evaluation. By appending a TCO bioorthogonal handle via the methoxy-group solvent-exposed extension—guided by the co-crystal structure of an RG7388 analogue bound to MDM2 (PDB: 4LWV)—this compound retains high-affinity MDM2 binding while enabling rapid inverse electron-demand Diels-Alder (IEDDA) click chemistry with tetrazine-functionalized reporters such as BODIPY-Tz dyes or tetrazine-agarose beads.

Molecular Formula C42H45Cl2F2N4NaO6
Molecular Weight 833.73
CAS No. 2232888-22-9
Cat. No. B610456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7388-TCO
CAS2232888-22-9
SynonymsRG7388TCO;  RG7388 TCO;  RG7388-TCO;  RG-7388-TCO
Molecular FormulaC42H45Cl2F2N4NaO6
Molecular Weight833.73
Structural Identifiers
SMILESO=C([O-])C1=CC=C(NC([C@@H]2N[C@@H](CC(C)(C)C)[C@](C#N)(C3=CC=C(Cl)C=C3F)[C@@H]2C4=CC=CC(Cl)=C4F)=O)C(OCCCNC(OC5CC/C=C/CCC5)=O)=C1.[Na+]
InChIInChI=1S/C42H46Cl2F2N4O6.Na/c1-41(2,3)23-34-42(24-47,29-17-16-26(43)22-31(29)45)35(28-13-9-14-30(44)36(28)46)37(50-34)38(51)49-32-18-15-25(39(52)53)21-33(32)55-20-10-19-48-40(54)56-27-11-7-5-4-6-8-12-27;/h4-5,9,13-18,21-22,27,34-35,37,50H,6-8,10-12,19-20,23H2,1-3H3,(H,48,54)(H,49,51)(H,52,53);/q;+1/p-1/b5-4+;/t27?,34-,35+,37+,42-;/m0./s1
InChIKeyUGMQEIBGWDOFJA-KNALVSOESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RG7388-TCO (CAS 2232888-22-9): A Clickable MDM2 Probe for Bioorthogonal Target Engagement and Cellular Imaging


RG7388-TCO is a trans-cyclooctene (TCO)-tagged derivative of the clinical-stage MDM2 inhibitor RG7388 (idasanutlin), a second-generation, orally bioavailable p53-MDM2 antagonist that progressed to Phase III clinical evaluation [1]. By appending a TCO bioorthogonal handle via the methoxy-group solvent-exposed extension—guided by the co-crystal structure of an RG7388 analogue bound to MDM2 (PDB: 4LWV)—this compound retains high-affinity MDM2 binding while enabling rapid inverse electron-demand Diels-Alder (IEDDA) click chemistry with tetrazine-functionalized reporters such as BODIPY-Tz dyes or tetrazine-agarose beads [2]. RG7388-TCO is not a therapeutic; it is a chemical biology probe purpose-built for fluorescence imaging of endogenous MDM2, quantitative competition-based assessment of target engagement, and affinity pull-down of MDM2 from cell lysates [2].

Why Generic MDM2 Inhibitors Cannot Replace RG7388-TCO in Click-Chemistry-Based Imaging and Target Engagement Assays


A standard MDM2 inhibitor—including the parent RG7388, AMG232, or nutlin-class molecules—lacks the TCO bioorthogonal handle required for IEDDA click chemistry, rendering it incompatible with tetrazine-fluorophore imaging or tetrazine-bead pull-down workflows [1]. Conversely, alternative TCO-modified MDM2 probes such as AMG232-TCO suffer from a substantially larger erosion of potency and selectivity upon tagging: AMG232-TCO lost approximately 18-fold cellular potency relative to its parent and exhibited only a 4-fold selectivity window between p53 wild-type and mutant cell lines, raising significant off-target imaging concerns [1]. Simply conjugating a fluorophore directly to an MDM2 inhibitor—an earlier strategy—yielded probes with weak MDM2 affinity (Ki ≈ 2.3 μM) that required high imaging concentrations (10 μM), increasing nonspecific background [1]. RG7388-TCO was specifically selected because it uniquely combines minimal potency loss upon TCO tagging with a large selectivity window and versatile click compatibility [1].

Quantitative Differentiation Evidence: RG7388-TCO vs. Closest Analogues and In-Class Candidates


Cellular Potency Retention After TCO Tagging: RG7388-TCO vs. AMG232-TCO

RG7388-TCO retained substantially more cellular potency following TCO modification than the comparator probe AMG232-TCO. In SJSA-1 osteosarcoma cells (MDM2-amplified, p53 wild-type), RG7388-TCO exhibited only an approximately 2-fold reduction in growth inhibition potency compared to the parent RG7388, whereas AMG232-TCO suffered an approximately 18-fold loss relative to its parent AMG232 [1]. This differential was also reflected in ELISA-based cell-free MDM2 binding assays: RG7388-TCO showed an IC50 of 0.027 μM vs. 0.013 μM for RG7388 (≈2-fold shift), while AMG232-TCO showed an IC50 of 0.0090 μM vs. 0.00051 μM for AMG232 (≈18-fold shift) [1]. The minimized potency penalty of the TCO tag on the RG7388 scaffold is attributed to the rational solvent-exposed extension point selected from the MDM2 co-crystal structure [1].

MDM2 inhibitor click chemistry probe cellular GI50

Selectivity Window Between p53 Wild-Type and Mutant Cell Lines: RG7388-TCO vs. AMG232-TCO

RG7388-TCO maintained a large selectivity window between the isogenic SJSA-1 (p53 wild-type) and SN40R2 (p53 mutant) cell line pair, exhibiting an approximately 50-fold difference in growth inhibitory potency, consistent with p53-pathway-dependent activity and low off-target risk [1]. In stark contrast, AMG232-TCO showed only an approximately 4-fold difference between the same two cell lines, indicative of substantial p53-independent, off-target growth inhibition that is highly undesirable for specific MDM2 imaging [1]. The parent RG7388 itself exhibits a well-documented selectivity window exceeding 200-fold between wild-type and mutant p53 cancer cell lines [2]; RG7388-TCO preserves a meaningful fraction of this selectivity, while AMG232-TCO largely collapses it.

MDM2 selectivity p53 wild-type vs mutant off-target activity

Retention of p53 Pathway Activation Potency: RG7388-TCO vs. AMG232-TCO

In SJSA-1 cells, RG7388-TCO induced p53 protein expression with a potency virtually indistinguishable from the parent RG7388 (p53 induction EC50 values of 0.027 μM and 0.013 μM, respectively)—a negligible loss of activity [1]. In contrast, AMG232-TCO suffered an approximately 21-fold loss of p53 induction potency compared to its parent AMG232 (p53 induction EC50 of 1.0 μM vs. 0.048 μM) [1]. Western blot analysis confirmed that both RG7388 and RG7388-TCO increased MDM2 and p53 protein levels in a comparable dose-dependent manner after 4 h of treatment, and immunofluorescence microscopy demonstrated equivalent nuclear MDM2 induction [1]. The preserved p53 pharmacodynamic response confirms that the TCO tag does not detectably perturb the functional MDM2-p53 antagonism of the RG7388 pharmacophore.

p53 induction MDM2 inhibition target engagement pharmacodynamics

Parent Scaffold Pharmacological Superiority: RG7388 vs. First-Generation MDM2 Inhibitors RG7112 and Nutlin-3a

The RG7388 scaffold that underlies RG7388-TCO possesses significantly higher target binding affinity than earlier MDM2 inhibitors. RG7388 binds MDM2 with an HTRF IC50 of 6 nM and a Biacore KD of 0.15 nM [1]. By comparison, the first-generation clinical MDM2 inhibitor RG7112 exhibits an HTRF IC50 of 18 nM and a Biacore KD of 2.9 nM—representing an approximately 19-fold weaker binding affinity by Biacore [2]. The prototypical MDM2 inhibitor Nutlin-3a shows an IC50 of 90 nM in cell-free MDM2 binding assays, approximately 15-fold weaker than RG7388 [3]. The superior affinity of the RG7388 pharmacophore provides a higher starting point that tolerates the modest 2-fold affinity reduction introduced by TCO functionalization while still maintaining nanomolar-range target engagement.

MDM2 binding affinity second-generation inhibitor scaffold comparison

Click Chemistry Efficiency and Retention of Target Binding in the Clicked Product

The IEDDA cycloaddition between RG7388-TCO and BODIPY-tetrazine (BODIPY-Tz) proceeded to near completion within 10 minutes in DMSO at room temperature, as confirmed by LC-MS analysis of the 1:1.2 reaction mixture [1]. Critically, the clicked product (Clicked RG7388, the covalent RG7388-TCO–BODIPY-Tz adduct) was evaluated in the cell-free MDM2 ELISA binding assay and exhibited binding potency comparable to the parent RG7388, confirming that neither the TCO tag nor its subsequent cycloaddition product significantly interferes with the MDM2 binding interaction [1]. In contrast, BODIPY-Tz alone showed negligible MDM2 binding activity, confirming that the imaging signal originates specifically from the probe–target interaction rather than from nonspecific dye binding [1]. In cellular imaging experiments, RG7388-TCO (1 μM, 4 h) enabled clear visualization of endogenous MDM2 in both SJSA-1 and T778 tumor cells, with the BODIPY-Tz fluorescence signal colocalizing with anti-MDM2 antibody staining, and the signal was competed away in a dose-dependent manner by unlabeled RG7388 (100–1000 nM) [1].

IEDDA cycloaddition BODIPY-tetrazine click reaction kinetics

High-Impact Application Scenarios for RG7388-TCO Based on Quantitatively Validated Differentiation


Fluorescence Imaging of Endogenous MDM2 in p53 Wild-Type Tumor Cells

RG7388-TCO (1 μM, 4 h incubation) followed by click reaction with BODIPY-Tz (100 nM) enables specific fluorescence visualization of endogenous, untagged MDM2 in MDM2-amplified cell lines including SJSA-1 osteosarcoma and T778 cells [1]. The probe's ~50-fold selectivity window between p53 wild-type and mutant cells ensures that the observed signal reports genuine MDM2 target engagement rather than off-target binding, a critical advantage over AMG232-TCO which shows only ~4-fold selectivity [1]. Nuclear colocalization of the BODIPY-Tz signal with anti-MDM2 immunofluorescence staining has been quantitatively demonstrated. This application is directly supported by the cellular imaging data in Section 3, Evidence Item 2 and Evidence Item 5.

Quantitative Competition-Based Assessment of MDM2 Target Engagement and Inhibitor Occupancy

Pre-incubation of SJSA-1 cells with RG7388-TCO (100 nM, 1 h) followed by co-incubation with unlabeled MDM2 inhibitor candidates (e.g., parent RG7388 at 100–1000 nM) enables dose-dependent competition readout via reduction in BODIPY-Tz fluorescence intensity [1]. At 100 nM unlabeled RG7388, a 50% reduction in probe signal was observed, rising to near-complete competition at 1000 nM [1]. Because RG7388-TCO retains p53 induction potency nearly identical to the parent compound (~2.1-fold shift in EC50), the competition signal accurately reflects pharmacodynamic target occupancy rather than probe-specific artifacts [1]. This application is directly supported by the p53 induction data in Section 3, Evidence Item 3, and the competition imaging data in Evidence Item 5.

Affinity Pull-Down of Endogenous MDM2 for Target Engagement Confirmation and Proteomic Profiling

RG7388-TCO-treated SJSA-1 cell lysates can be incubated with tetrazine-functionalized agarose beads to pull down endogenous MDM2 protein for downstream Western blot analysis or mass spectrometry-based proteomics [1]. In the published study, increasing concentrations of RG7388-TCO led to a corresponding increase in the amount of MDM2 recovered in the bound fraction, as confirmed by immunoblotting [1]. This orthogonal target engagement method provides biochemical confirmation independent of imaging readouts. The preserved MDM2 binding affinity of RG7388-TCO (ELISA IC50 = 0.027 μM) and the retained affinity of the clicked adduct validate the pull-down specificity [1]. This application is directly supported by the binding affinity data in Section 3, Evidence Item 1 and Evidence Item 5.

Screening and Characterization of Novel MDM2-p53 Antagonists via High-Content Imaging

RG7388-TCO can serve as a fluorescent reporter probe in high-throughput or high-content screening formats to identify and characterize novel MDM2-p53 antagonists [1]. Because the probe's click chemistry is modular—the same TCO handle can react with tetrazine conjugates bearing diverse fluorophores, biotin, or other functional reporters—it provides a versatile platform adaptable to different assay readout technologies. The probe's superior selectivity window minimizes false positives arising from off-target cytotoxicity, and its preserved pharmacodynamic response ensures that hits identified by probe displacement genuinely act through MDM2-p53 antagonism [1]. This application is directly supported by the selectivity and p53 induction data in Section 3, Evidence Items 2 and 3.

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